4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile 4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13766288
InChI: InChI=1S/C12H8F3N3/c1-18-7-10(12(13,14)15)17-11(18)9-4-2-8(6-16)3-5-9/h2-5,7H,1H3
SMILES: CN1C=C(N=C1C2=CC=C(C=C2)C#N)C(F)(F)F
Molecular Formula: C12H8F3N3
Molecular Weight: 251.21 g/mol

4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile

CAS No.:

Cat. No.: VC13766288

Molecular Formula: C12H8F3N3

Molecular Weight: 251.21 g/mol

* For research use only. Not for human or veterinary use.

4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile -

Specification

Molecular Formula C12H8F3N3
Molecular Weight 251.21 g/mol
IUPAC Name 4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile
Standard InChI InChI=1S/C12H8F3N3/c1-18-7-10(12(13,14)15)17-11(18)9-4-2-8(6-16)3-5-9/h2-5,7H,1H3
Standard InChI Key XTSXCDBLOZIKDY-UHFFFAOYSA-N
SMILES CN1C=C(N=C1C2=CC=C(C=C2)C#N)C(F)(F)F
Canonical SMILES CN1C=C(N=C1C2=CC=C(C=C2)C#N)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Table 1: Key Identifiers

PropertyValueSource
CAS RN98298-45-4
Molecular FormulaC₁₂H₈F₃N₃
Molecular Weight251.21 g/mol
Purity95%
MDL NumberMFCD34181775

Structural Analysis

The imidazole ring’s 1-position is methyl-substituted, while the 4-position bears a trifluoromethyl group. This electron-withdrawing group enhances the ring’s stability and influences reactivity. The benzonitrile moiety contributes to the compound’s polarity, making it soluble in polar aprotic solvents, though explicit solubility data remain unpublished .

Synthesis and Manufacturing

Synthetic Routes

While detailed synthesis protocols are proprietary, analogous compounds (e.g., 3-fluoro-4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile ) suggest routes involving:

  • Cyclocondensation: Formation of the imidazole ring via cyclization of α-amino ketones or amidines with trifluoromethylating agents.

  • Cross-Coupling: Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the benzonitrile group to preformed imidazole intermediates .

Table 2: Hypothetical Reaction Steps

StepReaction TypeReagents
1Imidazole ring formationCF₃COCl, NH₃, CH₃NH₂
2Nitrile introductionCuCN, aryl halide coupling

Physicochemical Properties

Thermal and Spectral Characteristics

No experimental data on melting/boiling points or spectral fingerprints (IR, NMR) are available. Comparisons to similar compounds (e.g., 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]benzonitrile, CAS 651326-28-2 ) suggest:

  • Melting Point: ~150–200°C (estimated for solid-state stability).

  • Solubility: Moderate in DMSO or DMF, limited in water .

Applications in Research and Industry

Materials Science

The trifluoromethyl group’s electronegativity and lipophilicity make this compound a candidate for:

  • Liquid Crystals: As a mesogenic component.

  • Coordination Polymers: Via nitrile-metal interactions .

Future Directions and Research Gaps

  • Synthetic Optimization: Develop scalable, low-cost routes.

  • Property Profiling: Experimental determination of solubility, stability, and toxicity.

  • Application Trials: Explore catalytic or electronic applications beyond current scope.

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